(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) for the Boc protection and diethyl phosphorochloridate for the phosphorylation step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The diethoxyphosphoryl group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.
Common Reagents and Conditions
Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Phosphorylation: Diethyl phosphorochloridate is commonly used for introducing the diethoxyphosphoryl group.
Major Products Formed
Deprotected Amino Acid Derivatives: Resulting from the removal of the Boc group.
Phosphorylated Compounds: Formed through reactions involving the diethoxyphosphoryl group.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(diethoxyphosphoryl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in certain reactions.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phosphono-propanoic acid: Contains a phosphono group instead of a diethoxyphosphoryl group, leading to different reactivity and applications.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is unique due to the combination of the Boc-protected amino group and the diethoxyphosphoryl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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